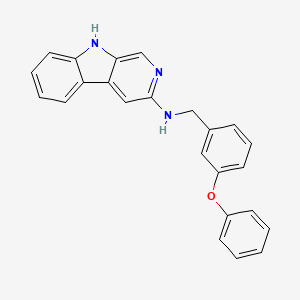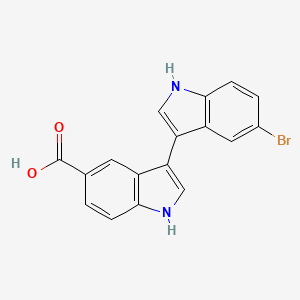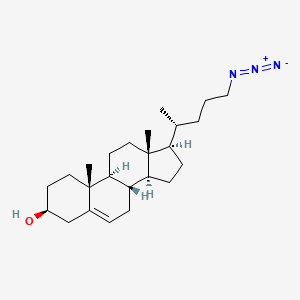![molecular formula C52H106O19 B12397182 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a long-chain polyether alcohol. It is characterized by a repeating ethoxy (–CH₂CH₂O–) unit, which is terminated by a hexadecoxy group (–O–C₁₆H₃₃) at one end and a hydroxyl group (–OH) at the other end. This structure imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to a hexadecoxy alcohol. The reaction is usually carried out under basic conditions, using a catalyst such as potassium hydroxide or sodium hydroxide. The general reaction scheme is as follows:
- Hexadecoxy alcohol + Ethylene oxide → Intermediate polyether alcohol
- Intermediate polyether alcohol + Ethylene oxide (repeated) → Final polyether alcohol
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors where the controlled addition of ethylene oxide to hexadecoxy alcohol is monitored. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The process may also involve purification steps, such as distillation or chromatography, to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
- Reduction : The compound can be reduced to form a corresponding alkane.
- Substitution : The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
- Substitution : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
- Oxidation : Aldehydes or carboxylic acids.
- Reduction : Alkanes.
- Substitution : Halides, esters, or other substituted derivatives.
Scientific Research Applications
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: has a wide range of applications in scientific research, including:
- Chemistry : Used as a surfactant or emulsifier in various chemical reactions and formulations.
- Biology : Employed in the preparation of biological samples for microscopy or other analytical techniques.
- Medicine : Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
- Industry : Applied in the production of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is primarily based on its ability to interact with various molecular targets through its hydrophilic and hydrophobic regions. The ethoxy units provide hydrophilicity, while the hexadecoxy group imparts hydrophobicity. This amphiphilic nature allows the compound to form micelles, encapsulate hydrophobic molecules, and enhance their solubility in aqueous environments. The molecular targets and pathways involved include cell membranes, proteins, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Polyethylene glycol (PEG) : A polyether compound with similar repeating ethoxy units but without the long-chain hexadecoxy group.
- Polysorbates : A class of surfactants with polyether chains and fatty acid esters.
- Pluronics : Block copolymers with polyether segments and hydrophobic blocks.
Uniqueness
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: is unique due to its specific combination of a long-chain hexadecoxy group and multiple ethoxy units. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring solubilization of hydrophobic compounds in aqueous environments.
Properties
Molecular Formula |
C52H106O19 |
|---|---|
Molecular Weight |
1035.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C52H106O19/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-54-19-21-56-23-25-58-27-29-60-31-33-62-35-37-64-39-41-66-43-45-68-47-49-70-51-52-71-50-48-69-46-44-67-42-40-65-38-36-63-34-32-61-30-28-59-26-24-57-22-20-55-18-16-53/h53H,2-52H2,1H3 |
InChI Key |
MJNMGVUBZLCPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



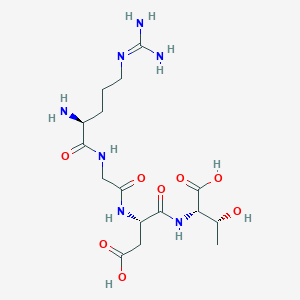
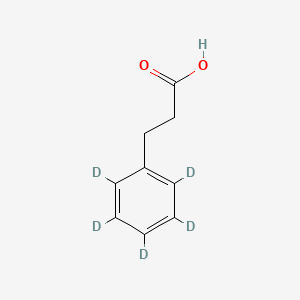
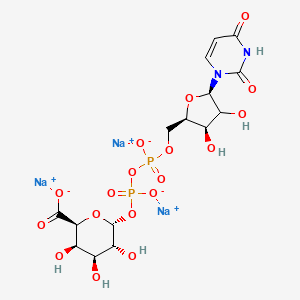

![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)



